molecular formula C10H8BrIN2 B1384700 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-63-8

4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1384700
CAS No.: 2358751-63-8
M. Wt: 362.99 g/mol
InChI Key: FHRVORQEUHQAKR-UHFFFAOYSA-N
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Description

“4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS RN®: 2358751-63-8 . It is manufactured by Combi-Blocks and is stored under freezing conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in the PubChem database .

Scientific Research Applications

Synthesis and Heterocyclic Frameworks

  • The compound 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is involved in the synthesis of complex heterocyclic structures. Research shows that similar heterocycles like 5-bromo-1H-pyrrolo[2,3-b]pyridine can be synthesized using Fischer indole cyclization, a method valuable for building frameworks with various substituents from readily available materials (Alekseyev et al., 2015).

Functionalization for Agrochemicals and Materials

  • Functionalization studies of related compounds, such as 1H-pyrrolo[2,3-b]pyridine, have been explored to produce compounds with applications in agrochemicals and functional materials. This includes the introduction of amino groups and the conversion of derivatives into podant-type compounds, demonstrating the versatility of this compound's structural class in chemical synthesis (Minakata et al., 1992).

Application in Natural Alkaloid Synthesis

  • The compound plays a significant role in synthesizing natural alkaloids. Research involving a similar compound, 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, demonstrates its utility in synthesizing variolin B, a natural alkaloid, through palladium-mediated functionalization (Baeza et al., 2010).

Preparation and Reactivity Studies

  • Studies on 1H-pyrrolo[2,3-b]pyridines, similar to the compound , reveal various preparation methods and their reactivity, including nitration, bromination, and reactions with Mannich bases. This research provides insights into the chemical behavior and potential applications of such compounds in various fields (Herbert & Wibberley, 1969).

Intramolecular Cyclopropanation

  • In related research, the synthesis of enantiopure cyclopropane derivatives using similar compounds demonstrates the potential for creating biologically active compounds and natural product analogs, a significant area in medicinal chemistry (Orea et al., 2018).

Properties

IUPAC Name

4-bromo-1-cyclopropyl-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIN2/c11-7-3-4-13-10-9(7)8(12)5-14(10)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRVORQEUHQAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=C(C=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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